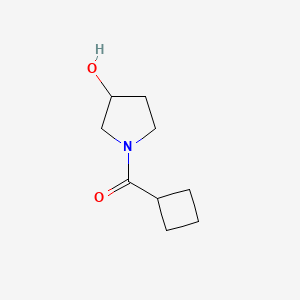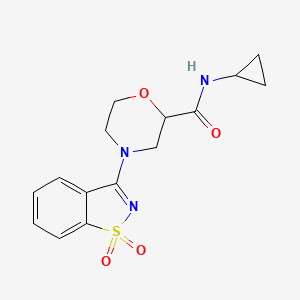![molecular formula C13H15FN2O2 B12236375 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12236375.png)
8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a bicyclic structure with a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method is the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be further modified through various organic reactions to introduce the bicyclic structure and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts and reaction conditions that favor the desired transformations. The Suzuki–Miyaura coupling reaction is one such method that could be employed for the formation of carbon-carbon bonds in the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or electrostatic interactions. The bicyclic structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
8-Oxabicyclo[3.2.1]octane: A bicyclic compound with a similar core structure but different functional groups.
6,8-Dioxabicyclo[3.2.1]octan-4-ols: Compounds with a similar bicyclic structure that undergo skeletal rearrangement reactions.
Uniqueness
8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[321]octan-3-ol is unique due to the presence of both a fluorinated pyridine ring and a bicyclic structure
Properties
Molecular Formula |
C13H15FN2O2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
InChI |
InChI=1S/C13H15FN2O2/c14-12-7-15-4-3-11(12)13(18)16-8-1-2-9(16)6-10(17)5-8/h3-4,7-10,17H,1-2,5-6H2 |
InChI Key |
XKSRMQCBNBCSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12236295.png)

![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12236309.png)

![N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12236316.png)
![[2-Chloro-5-(piperidin-2-yl)phenyl]methanol](/img/structure/B12236327.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12236332.png)
![8-[2-(2-Chlorophenyl)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12236351.png)
![N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12236354.png)
![N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12236358.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236363.png)
![4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12236368.png)
![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12236369.png)

